N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide
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Overview
Description
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyridazinone moiety, and a difluorocyclohexane carboxamide group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dihydropyridazinone Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of suitable catalysts.
Attachment of the Cyclohexyl Group: This can be done through nucleophilic substitution reactions.
Incorporation of the Difluorocyclohexane Carboxamide Group: This step may involve the use of difluorocyclohexane derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- **N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Uniqueness
Compared to similar compounds, N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N3O2/c21-20(22)11-9-14(10-12-20)19(27)23-15-3-5-16(6-4-15)25-18(26)8-7-17(24-25)13-1-2-13/h7-8,13-16H,1-6,9-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJMGNWKOWYHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC(=O)C4CCC(CC4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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